5H-5,8-Methanobenzo[7]annulene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
252-78-8 |
|---|---|
Molecular Formula |
C12H10 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
tricyclo[7.2.1.02,7]dodeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C12H10/c1-2-4-12-10(3-1)7-9-5-6-11(12)8-9/h1-7,11H,8H2 |
InChI Key |
FCDPQOCIKDZCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1=CC3=CC=CC=C23 |
Origin of Product |
United States |
Synthetic Methodologies for Methanobenzo 1 Annulene Frameworks
Strategies for Constructing the Core Structure
The core structure of 5H-5,8-Methanobenzo nih.govannulene is characterized by a bicyclo[2.2.1]heptane system fused with a benzene (B151609) ring. The key challenge in its synthesis lies in the efficient construction of this strained, bridged framework.
Intramolecular Acylation Approaches
Intramolecular acylation reactions provide a classical and effective means to construct cyclic ketones, which can serve as key intermediates or direct precursors to the 5H-5,8-Methanobenzo nih.govannulene skeleton. These reactions involve the cyclization of a carboxylic acid or its derivative onto an aromatic ring.
Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, acting as both a catalyst and a dehydrating agent for intramolecular acylation reactions, commonly known as the Bradsher reaction. ccsenet.org PPA's high viscosity and dehydrating power facilitate the cyclization of aromatic carboxylic acids to form cyclic ketones such as indanones, tetralones, and benzosuberones. ccsenet.orgsciencemadness.org This method is advantageous due to the low propensity of PPA to cause oxidation of the substrate compared to other strong acids like sulfuric acid. sciencemadness.org
In the context of synthesizing the 5H-5,8-Methanobenzo nih.govannulene framework, a plausible synthetic route would involve the PPA-mediated cyclization of a suitably substituted bicyclo[2.2.1]heptane-2-carboxylic acid derivative. For instance, a phenyl-substituted norbornane (B1196662) carboxylic acid could undergo intramolecular cyclization to furnish the corresponding ketone, a direct precursor to the target annulene. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the appended phenyl ring to form the seven-membered ring.
Proposed Reaction Scheme:
The efficiency of such cyclizations can be influenced by the substitution pattern on the aromatic ring and the stereochemistry of the carboxylic acid group on the bicyclo[2.2.1]heptane system.
The intramolecular Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction that utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the cyclization of an acyl halide onto an aromatic ring. This method is fundamental for the synthesis of polycyclic aromatic ketones. The reaction involves the in situ formation of a highly electrophilic acylium ion from an acyl chloride, which then undergoes electrophilic aromatic substitution.
For the synthesis of the 5H-5,8-Methanobenzo nih.govannulene core, a precursor such as a phenyl-substituted bicyclo[2.2.1]heptane-2-carbonyl chloride could be subjected to intramolecular Friedel-Crafts acylation. The Lewis acid would activate the carbonyl chloride, facilitating the cyclization to yield a tetracyclic ketone intermediate.
A key consideration in intramolecular Friedel-Crafts reactions is the ring size being formed; these reactions are most successful for the formation of five- and six-membered rings, but the formation of seven-membered rings is also feasible, albeit sometimes with lower yields.
General Reaction:
| Reactant | Catalyst | Product |
| Aromatic Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Cyclic Aromatic Ketone |
An example protocol for a related system involves the AlCl₃-catalyzed addition of benzene to di-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, which after treatment with acetic anhydride (B1165640) yields a phenyl-substituted bicyclo[2.2.1]heptane derivative, highlighting the utility of Lewis acids in functionalizing this scaffold. researchgate.net
Cascade Cyclization and Annulation Reactions
Cascade reactions, where multiple bonds are formed in a single synthetic operation, offer an efficient and atom-economical approach to complex molecular architectures like the 5H-5,8-Methanobenzo nih.govannulene framework.
While specific examples for the synthesis of 5H-5,8-Methanobenzo nih.govannulene via this method are not extensively documented, acid-catalyzed cyclizations of aryl-alkynes are a known strategy for constructing polycyclic systems. In principle, a substrate containing both an aryl group and a suitably positioned alkyne tethered to a bicyclic system could undergo a cascade reaction involving initial protonation of the alkyne, followed by intramolecular attack of the aryl group and subsequent rearrangement to form the bridged benzannulated system. The feasibility of such a reaction would be highly dependent on the specific substrate and reaction conditions.
A highly efficient and enantioselective method for the synthesis of methanobenzo nih.govannulenes involves an organocatalytic formal [3+2]-cycloaddition. This strategy has been successfully employed using readily available starting materials.
Specifically, pharmaceutically and structurally important methanobenzo nih.govannulenes have been synthesized in very good yields with excellent enantio- and diastereoselectivities. The reaction proceeds via an unprecedented organocatalytic formal [3+2] cycloaddition of 2-alkyl-3-hydroxynaphthalene-1,4-diones with alkyl vinyl ketones. This reaction provides a versatile platform to access these complex molecules.
Reaction Summary:
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Enantioselectivity | Diastereoselectivity |
| 2-alkyl-3-hydroxynaphthalene-1,4-dione | Alkyl vinyl ketone | Organocatalyst | Methanobenzo nih.govannulene | Very Good | Excellent | Excellent |
This approach highlights the power of modern organocatalysis in constructing complex, stereochemically rich molecules under mild conditions.
Dual-Mode Lewis Acid-Induced Diels-Alder/Carbocyclization Cascades
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. youtube.com In the context of constructing complex polycyclic systems, this reaction can be part of a cascade sequence. A dual-mode Lewis acid-induced Diels-Alder/carbocyclization cascade represents a sophisticated strategy for the rapid assembly of bridged bicyclic frameworks. Lewis acids can accelerate Diels-Alder reactions by lowering the LUMO energy of the dienophile, thereby increasing its reactivity. rsc.org In a cascade process, the Lewis acid can play a dual role: first, activating the substrates for the initial Diels-Alder cycloaddition, and second, promoting a subsequent carbocyclization to form the final bridged structure.
While a specific application of this dual-mode cascade for the direct synthesis of 5H-5,8-Methanobenzo nih.govannulene is not extensively documented in the reviewed literature, the principles can be illustrated by related transformations. For instance, Lewis acid-catalyzed intramolecular Diels-Alder reactions are known to produce bridged bicyclic systems. wikipedia.org The reaction of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, formed from the oxidation of 2-alkenylphenols, can undergo intramolecular Diels-Alder reactions to yield bridged bicyclo[2.2.2]octane skeletons. nih.gov The regioselectivity of these reactions, leading to the desired bridged products, is influenced by the electronic properties of the dienophile. nih.gov
Furthermore, Lewis acid catalysis has been employed in the [4+2] annulation of bicyclobutanes with dienol ethers to synthesize bicyclo[4.1.1]octanes. nih.govrsc.orgepfl.ch In these reactions, a Lewis acid such as aluminum triflate activates the bicyclobutane, which then undergoes a formal Diels-Alder reaction. nih.govrsc.orgepfl.ch This demonstrates the potential of Lewis acids to facilitate the formation of bridged systems through cycloaddition pathways.
Dimerization/Elimination of β-Styrylmalonates
A novel synthetic route to methanobenzoannulene frameworks involves the dimerization of β-styrylmalonates. A recent study has detailed the dimerization of dimethyl (β-styryl)malonates in the presence of titanium tetrachloride (TiCl4), which leads to the formation of trimethyl 7-hydroxy-9,10-dihydro-5,9-methanobenzo nih.govannulene-6,8,8(5H)-tricarboxylates. nih.gov This reaction represents a new type of dimerization accompanied by the elimination of a molecule of methanol. nih.gov
The process is initiated by the activation of the β-styrylmalonate by the Lewis acid, TiCl4. nih.gov This is followed by a cascade of events involving dimerization and subsequent intramolecular cyclization, with one of the ester groups of the starting material participating in the formation of the bridged system. nih.gov The reaction is sensitive to the nature and position of substituents on the aromatic ring of the styrylmalonate. nih.gov It has been observed that β-styrylmalonates bearing electron-withdrawing groups or halogen substituents readily undergo this transformation. nih.gov
Below is a table summarizing the results of the dimerization/elimination reaction for the synthesis of various 9,10-dihydro-5,9-methanobenzo nih.govannulene derivatives.
| Entry | Substituent on Styrylmalonate | Product | Yield (%) |
| 1 | H | Trimethyl 7-hydroxy-9,10-dihydro-5,9-methanobenzo nih.govannulene-6,8,8(5H)-tricarboxylate | 65 |
| 2 | 4-Me | Trimethyl 7-hydroxy-2-methyl-9,10-dihydro-5,9-methanobenzo nih.govannulene-6,8,8(5H)-tricarboxylate | 60 |
| 3 | 4-Cl | Trimethyl 2-chloro-7-hydroxy-9,10-dihydro-5,9-methanobenzo nih.govannulene-6,8,8(5H)-tricarboxylate | 72 |
| 4 | 4-Br | Trimethyl 2-bromo-7-hydroxy-9,10-dihydro-5,9-methanobenzo nih.govannulene-6,8,8(5H)-tricarboxylate | 75 |
Data is synthesized from the findings reported in the study on the dimerization of β-styrylmalonates. nih.gov
Reductive Coupling Strategies
Reductive coupling reactions are a class of chemical reactions that involve the coupling of two reactants with the concurrent addition of electrons from a reducing agent. These methods are particularly useful for the formation of carbon-carbon bonds. While specific examples of reductive coupling strategies being employed for the direct synthesis of the 5H-5,8-Methanobenzo nih.govannulene framework are not prominent in the surveyed literature, the general principles of this approach can be considered as a potential synthetic route.
In the context of forming bridged bicyclic systems, reductive coupling could potentially be used to forge the key carbon-carbon bonds that define the bridged structure. For instance, an intramolecular reductive coupling of a suitably functionalized precursor could be envisioned. This might involve a dicarbonyl compound that, upon reduction, undergoes cyclization to form the bridged annulene ring system.
Palladium-Catalyzed Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide array of chemical bonds with high efficiency and selectivity. mit.edu
Palladium-catalyzed nucleophilic allylic substitution (also known as the Tsuji-Trost reaction) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The reaction typically involves the reaction of an allylic electrophile with a nucleophile in the presence of a palladium catalyst. nih.gov The mechanism proceeds through a π-allyl palladium intermediate. nih.gov
While a direct application of this reaction for the synthesis of the 5H-5,8-Methanobenzo nih.govannulene core is not explicitly detailed, it could be envisioned as a method for introducing substituents onto a pre-formed methanobenzoannulene scaffold containing an allylic leaving group. Alternatively, an intramolecular palladium-catalyzed nucleophilic allylic substitution could potentially be employed to construct the bridged ring system itself from a suitably designed acyclic or monocyclic precursor. The stereochemical outcome of the reaction can often be controlled by the choice of ligands and reaction conditions. thieme-connect.de
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine. wikipedia.orgyoutube.com This reaction has become a widely used method for the synthesis of arylamines, which are important structures in many pharmaceuticals and materials. wikipedia.orgnih.govyoutube.com The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org
In the context of 5H-5,8-Methanobenzo nih.govannulene, the Buchwald-Hartwig amination could be a valuable tool for the introduction of amino groups onto the aromatic ring of the molecule. For example, a bromo- or iodo-substituted methanobenzoannulene could be coupled with a variety of primary or secondary amines to generate the corresponding amino-derivatives. This methodology has been successfully applied to complex molecules, such as in the synthesis of aminoestrone derivatives. beilstein-journals.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. beilstein-journals.orgorganic-chemistry.org
| Catalyst Component | Function |
| Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) | Source of the active Pd(0) catalyst |
| Phosphine Ligand (e.g., XPhos, SPhos) | Stabilizes the palladium catalyst and facilitates the catalytic cycle |
| Base (e.g., NaOt-Bu, K3PO4) | Deprotonates the amine and facilitates reductive elimination |
Enantioselective Synthesis of Chiral Methanobenzonih.govannulenes
The development of enantioselective syntheses for chiral molecules is a major focus of modern organic chemistry. The 5H-5,8-Methanobenzo nih.govannulene framework can be chiral if appropriately substituted. Achieving high levels of enantioselectivity in the synthesis of such bridged bicyclic systems is a significant challenge.
While a specific enantioselective synthesis of a chiral 5H-5,8-Methanobenzo nih.govannulene derivative is not detailed in the reviewed literature, related studies on other bridged bicyclic systems provide insight into potential strategies. For example, a palladium-catalyzed enantioselective α-arylation of racemic ketones has been reported for the synthesis of bridged bicyclic compounds. ntu.edu.sg This method utilizes a dynamic kinetic resolution, where a chiral palladium catalyst selectively reacts with one enantiomer of the racemic starting material, which is in rapid equilibrium with its other enantiomer. ntu.edu.sg This approach has been shown to produce bridged bicycles with good enantiomeric excess. ntu.edu.sg
The success of such an enantioselective transformation relies heavily on the design of the chiral ligand, which controls the stereochemical outcome of the reaction. The development of new chiral ligands and catalytic systems remains an active area of research and holds promise for the future enantioselective synthesis of chiral methanobenzoannulenes.
Organocatalytic Asymmetric Methodologies
A significant advancement in the synthesis of the 5H-5,8-methanobenzo researchgate.netannulene scaffold has been the application of organocatalysis to achieve high enantioselectivity. One prominent example is the enantioselective Michael-Aldol[3+2] annulation between 2-alkyl-3-hydroxynaphthalene-1,4-diones and nitroalkenes. researchgate.net This reaction, facilitated by a bifunctional thiourea (B124793) catalyst, provides access to nitro-functionalized methanobenzo researchgate.netannulenes with excellent yields and stereoselectivities. researchgate.net
The success of this methodology hinges on the dual activation capabilities of the bifunctional thiourea catalyst. The thiourea moiety activates the nitroalkene electrophile through hydrogen bonding, while the basic amine component deprotonates the 2-alkyl-3-hydroxynaphthalene-1,4-dione, generating a nucleophilic enolate. This dual activation within the chiral environment of the catalyst directs the stereochemical outcome of the reaction, leading to high enantiomeric excesses.
The scope of this reaction has been explored with various substituted nitroalkenes and 2-alkyl-3-hydroxynaphthalene-1,4-diones, demonstrating its versatility. The following table summarizes the results for the synthesis of a series of nitro-methanobenzo researchgate.netannulenes:
| Entry | R¹ | R² | Yield (%) | d.r. | ee (%) |
| 1 | Me | Ph | 95 | >20:1 | 96 |
| 2 | Me | 4-MeC₆H₄ | 96 | >20:1 | 97 |
| 3 | Me | 4-FC₆H₄ | 93 | >20:1 | 95 |
| 4 | Me | 4-ClC₆H₄ | 92 | >20:1 | 94 |
| 5 | Me | 2-ClC₆H₄ | 85 | >20:1 | 92 |
| 6 | Et | Ph | 94 | >20:1 | 95 |
Table 1: Organocatalytic Asymmetric Synthesis of Nitro-Methanobenzo researchgate.netannulenes
Diastereoselective Control in Cyclization Reactions
Diastereoselective control is paramount in constructing the complex three-dimensional structure of the 5H-5,8-methanobenzo researchgate.netannulene framework. The aforementioned organocatalytic Michael-Aldol[3+2] annulation exhibits exceptional diastereoselectivity, with diastereomeric ratios (d.r.) consistently exceeding 20:1. researchgate.net This high level of control is attributed to the sterically demanding transition state enforced by the chiral catalyst, which favors the formation of one diastereomer over the other.
Another effective strategy for achieving diastereoselective cyclization is the cascade Michael/cyclization reaction. A practical method has been developed for the synthesis of 4-aryl-5,8-epiminobenzo researchgate.netannulenes from tropinone, malononitrile, and various aromatic aldehydes. jcsp.org.pk This one-pot reaction, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization to afford the desired products in good yields. jcsp.org.pk The reaction conditions, including the choice of solvent and temperature, have been optimized to maximize the yield and, implicitly, the diastereoselectivity of the cyclization step. jcsp.org.pk
The reaction demonstrates a good tolerance for a variety of substituents on the aromatic aldehyde, allowing for the synthesis of a diverse library of 4-aryl-5,8-epiminobenzo researchgate.netannulenes. The following table illustrates the scope of this diastereoselective cyclization:
| Entry | Ar | Yield (%) |
| 1 | C₆H₅ | 78 |
| 2 | 4-MeC₆H₄ | 82 |
| 3 | 4-MeOC₆H₄ | 85 |
| 4 | 4-FC₆H₄ | 75 |
| 5 | 4-ClC₆H₄ | 72 |
| 6 | 2-ClC₆H₄ | 68 |
Table 2: Diastereoselective Synthesis of 4-Aryl-5,8-epiminobenzo researchgate.netannulenes
Functional Group Introduction During Core Synthesis
The ability to introduce functional groups during the synthesis of the core 5H-5,8-methanobenzo researchgate.netannulene structure is crucial for creating analogues with diverse properties. The organocatalytic Michael-Aldol[3+2] annulation provides a direct route to nitro-substituted methanobenzo researchgate.netannulenes. researchgate.net The nitro group is a versatile functional handle that can be further transformed into a variety of other functionalities, such as amines, which can then be used for further derivatization. A gram-scale synthesis of the nitro-adduct has been demonstrated, highlighting the synthetic utility of this method for producing precursors for more complex molecules. researchgate.net
Reaction Mechanisms and Pathways of Methanobenzo 1 Annulene Formation
Mechanistic Insights into Intramolecular Cyclizations
Intramolecular cyclizations are a cornerstone in the synthesis of polycyclic compounds, enabling the formation of new rings by connecting different parts of the same molecule. For benzo-fused bicyclic systems like methanobenzo masterorganicchemistry.comannulene, intramolecular versions of classical reactions such as the Friedel-Crafts reaction are particularly powerful. These reactions are advantageous because holding the nucleophile and electrophile in close proximity within the same molecule facilitates the ring-closing step. masterorganicchemistry.com
Intramolecular Friedel-Crafts acylation is a robust method for creating cyclic ketones, which can be precursors to the 5H-5,8-Methanobenzo masterorganicchemistry.comannulene skeleton. The reaction proceeds through a distinct carbocationic intermediate. The process is typically initiated by treating a substrate containing both an aromatic ring and a tethered acyl halide or anhydride (B1165640) with a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA). masterorganicchemistry.comoclc.org
The mechanism commences with the activation of the acyl group by the acid catalyst to form a highly electrophilic acylium ion. This species is a potent electrophile that is poised for attack by the tethered aromatic ring.
Mechanism Steps:
Formation of the Acylium Ion: The Lewis or Brønsted acid coordinates to the carbonyl oxygen of the acyl group, making the carbonyl carbon more electrophilic. In the case of an acyl chloride, this leads to the departure of the chloride to form a resonance-stabilized acylium ion (R-C≡O⁺).
Intramolecular Electrophilic Attack: The aromatic ring, acting as an intramolecular nucleophile, attacks the electrophilic acylium ion. youtube.com This step forms a new carbon-carbon bond, creating the bicyclic ring system and disrupting the aromaticity of the benzene (B151609) ring. The resulting intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion.
Restoration of Aromaticity: A base, often the conjugate base of the acid catalyst (e.g., AlCl₄⁻), abstracts a proton from the sp³-hybridized carbon of the arenium ion where the acyl group is attached. masterorganicchemistry.com This step restores the aromaticity of the benzene ring and yields the final cyclized ketone product.
Intramolecular Friedel-Crafts acylations are particularly effective for forming five-, six-, and seven-membered rings. masterorganicchemistry.com The synthesis of the seven-membered ring in the benzo masterorganicchemistry.comannulene system is a feasible, albeit sometimes challenging, transformation that can be achieved under appropriate conditions.
The ring closure in the formation of the methanobenzo masterorganicchemistry.comannulene system is a classic example of an intramolecular electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.com In this context, an electrophilic carbon center, typically a carbocation generated on an alkyl chain attached to the benzene ring, is attacked by the π-electrons of the aromatic ring itself.
This process is mechanistically similar to the acylation described above but involves an alkyl carbocation instead of an acylium ion. The reaction is the rate-determining step because it involves the disruption of the stable aromatic system. masterorganicchemistry.com
The stability and accessibility of the carbocation are crucial. The formation of a six-membered ring is generally favored in such cyclizations, but the construction of seven-membered rings is also well-documented, particularly when the reaction geometry is favorable. masterorganicchemistry.com Tandem reactions involving both acylation and alkylation, known as cycli-acyalkylations, can also be employed to build complex polycyclic frameworks. masterorganicchemistry.com Furthermore, modern variations have demonstrated that even activated cyclopropyl (B3062369) groups can participate in intramolecular Friedel-Crafts type alkylations to form tricyclic systems. rsc.org
| Reaction Type | Key Intermediate | Catalyst/Reagent | Ring Sizes Formed | Reference |
| Intramolecular Friedel-Crafts Acylation | Acylium ion, Arenium ion | AlCl₃, PPA, MSA | 5, 6, 7-membered | masterorganicchemistry.com |
| Intramolecular Friedel-Crafts Alkylation | Carbocation, Arenium ion | Lewis acids, Protic acids | 5, 6, 7-membered | masterorganicchemistry.com |
| Oxidative Nucleophilic Aromatic Substitution | Cationic Intermediate | Hypervalent Iodine Reagents | 5/6, 6/6, 7/6-fused | rsc.org |
Cationic Rearrangements in Bicyclic Systems
The synthesis of bridged bicyclic systems such as the bicyclo[3.2.2]nonane core of methanobenzo masterorganicchemistry.comannulene is often accompanied by complex cationic rearrangements. These rearrangements occur when carbocationic intermediates, formed during solvolysis or acid-catalyzed reactions, reorganize to more stable structures before being trapped by a nucleophile or undergoing elimination. acs.orgresearchgate.net
Computational and experimental studies on the 2-bicyclo[3.2.2]nonanyl cation have revealed a fascinating pattern of skeletal and hydride shifts. When generated from precursors like 2-bicyclo[3.2.2]nonanyl tosylate, the initial classical carbocation can undergo a series of Wagner-Meerwein shifts. acs.org For instance, solvolysis studies have shown that the label in a ¹³C-labeled tosylate becomes scrambled between different carbon positions in the product, indicating that the cation rearranges through multiple intermediates. acs.org
These rearrangements are not always simple; they can involve 1,2-hydride shifts, 1,3-hydride shifts, and alkyl migrations that interconvert different bicyclic frameworks. For example, solvolysis of bicyclo[3.2.2]nonan-2-ol derivatives can yield products with the rearranged bicyclo[3.3.1]nonane skeleton. researchgate.net The distribution of products is highly dependent on the reaction conditions and the stability of the various transient cationic species. The bicyclo[3.3.1]nonane skeleton is often favored due to its ability to adopt a stable chair-chair conformation.
The mechanisms of these transformations are often elucidated through a combination of product analysis, stereochemical studies, and computational modeling. acs.orgnih.gov For example, the observation of only exo products in some rearrangements points away from a simple classical carbocation mechanism and suggests the involvement of non-classical, bridged ions or ion pairs that dictate the stereochemical outcome. acs.org
| Precursor System | Key Rearrangement Type | Resulting Skeletons | Mechanistic Tools | Reference |
| Bicyclo[3.2.2]nonanyl | Wagner-Meerwein, Hydride Shifts | Bicyclo[3.2.2]nonane, Bicyclo[3.3.1]nonane | ¹³C Labeling, Solvolysis | acs.orgresearchgate.net |
| Bicyclo[3.2.1]octanyl | Wagner-Meerwein | Bicyclo[3.2.1]octane | Computational (DFT, ab initio) | acs.org |
| Steviol Diol | Alkyl Shift | Bicyclo[3.2.1]nonane (Isosteviol) | Acid-catalyzed rearrangement | nih.gov |
Mechanisms of Organocatalytic Annulations
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex cyclic and bicyclic structures. These reactions avoid the use of metals and often proceed under mild conditions with high stereoselectivity. For the construction of bicyclic frameworks analogous to the bridged system in methanobenzo masterorganicchemistry.comannulene, domino or cascade reactions are particularly efficient.
A prominent example of an organocatalytic annulation that builds bridged bicyclic systems is the tandem Michael/Henry reaction. This reaction has been successfully employed to synthesize substituted bicyclo[3.2.1]octane derivatives, which share a structural relationship with the bicyclo[3.2.2] system of the target molecule. nih.govresearchgate.net
The reaction typically involves the condensation of a 1,4-dicarbonyl compound, such as 1,4-cyclohexanedione, with a nitroalkene, catalyzed by a chiral organocatalyst like a quinine-derived thiourea (B124793) or a proline derivative. nih.govresearchgate.net
Plausible Mechanism:
Michael Addition: The organocatalyst, often a bifunctional catalyst with both a basic site (e.g., an amine) and a hydrogen-bonding site (e.g., a thiourea), activates both reactants. The catalyst deprotonates the dione (B5365651) to form an enolate, which acts as the Michael donor. Simultaneously, the catalyst's hydrogen-bonding moiety activates the nitroalkene (the Michael acceptor). The enolate then adds to the nitroalkene in a conjugate fashion, forming a new carbon-carbon bond and a nitronate intermediate.
Intramolecular Henry (Nitro-aldol) Reaction: The newly formed nitronate anion then acts as an internal nucleophile, attacking the remaining carbonyl group of the cyclohexane (B81311) ring in an intramolecular Henry reaction. This step closes the second ring, forming the bridged bicyclic skeleton.
Dehydration (optional): The resulting nitro-alcohol can sometimes undergo dehydration to form a nitroalkene within the bicyclic product.
This domino process allows for the creation of multiple stereogenic centers in a single synthetic operation with high levels of diastereoselectivity and enantioselectivity, controlled by the chiral catalyst. nih.gov
| Reactants | Catalyst Type | Product Skeleton | Key Steps | Reference |
| 1,4-Cyclohexanedione + Nitroalkenes | Chiral Proline derivative | Bicyclo[3.2.1]octan-2-one | Domino Michael-Henry | nih.gov |
| Cyclohexane-1,2-diones + Nitroalkenes | Quinine-derived thiourea | Bicyclo[3.2.1]octan-8-one | Domino Michael-Henry | researchgate.net |
| Salicylaldehydes + Nitroalkenes | Pyrrolidine-triazole | Nitrochromene | Oxa-Michael-Henry | beilstein-journals.org |
| 4-Hydroxybut-2-enal + Nitroalkenes | Diarylprolinol silyl (B83357) ether | Cyclopentanecarbaldehyde | Michael-Henry | rsc.org |
Lewis Acid Catalysis in Cascade Reactions
Lewis acids are indispensable catalysts for initiating complex cascade reactions that can rapidly assemble polycyclic architectures from relatively simple acyclic or monocyclic precursors. uni-regensburg.de In the context of forming bridged and fused ring systems, Lewis acids function by activating substrates towards nucleophilic attack, often generating carbocationic intermediates that trigger a sequence of bond-forming events. nih.gov
A general strategy involves the Lewis acid-promoted reaction of a molecule containing both a nucleophilic moiety (like an aromatic ring) and a latent electrophile. For instance, the reaction of vinylidenecyclopropanes with propargyl alcohols in the presence of a Lewis acid can lead to complex polycyclic systems through a cascade involving a Meyer-Schuster rearrangement followed by a Friedel-Crafts reaction. nih.gov
In a typical cascade leading to a bicyclic system, the mechanism can be proposed as follows:
Activation and Initial Attack: The Lewis acid (e.g., In(OTf)₃, BF₃·OEt₂) coordinates to an electrophilic trigger, such as an epoxide, an ester, or an alcohol, making it a better leaving group or a more potent electrophile. nih.govrsc.org
Generation of a Key Carbocation: This initial activation leads to the formation of a carbocation intermediate. In some cases, this involves the ring-opening of a strained ring like a cyclopropane. uni-regensburg.de
Intramolecular Cyclization/Rearrangement: The generated carbocation is then intercepted by an internal nucleophile. In the synthesis of a methanobenzo masterorganicchemistry.comannulene-type structure, this would be the aromatic ring attacking the cationic center in an intramolecular Friedel-Crafts type step. This cascade can also involve rearrangements and further cyclizations.
Termination: The cascade terminates through deprotonation, trapping by an external nucleophile, or another rearrangement that leads to a stable final product.
These Lewis acid-catalyzed cascades are highly efficient, often forming multiple C-C bonds in a single pot, and provide access to complex molecular scaffolds from readily available starting materials. nih.gov
Dimerization and Elimination Reaction Mechanisms
The formation of the 5H-5,8-Methanobenzoannulene ring system can be conceptualized through pathways that involve the dimerization of a suitable precursor followed by elimination steps. While direct dimerization-elimination routes to this specific annulene are not extensively documented, the underlying principles can be understood by examining related transformations.
One plausible, albeit hypothetical, pathway could commence with the dimerization of a reactive intermediate derived from a benzonorbornadiene-type structure. Benzonorbornadiene itself is known to undergo various cycloaddition reactions. Under specific conditions, such as in the presence of strong acids or transition metal catalysts, a carbocationic intermediate could be generated. This reactive species could then undergo a [2+2] or [4+2] cycloaddition with another molecule of the starting material or a related intermediate to form a dimeric structure.
Subsequent to the formation of a dimeric adduct, a series of elimination reactions would be necessary to yield the final 5H-5,8-Methanobenzoannulene. These eliminations could involve the loss of small molecules, such as water or hydrogen halides, depending on the nature of the substituents on the starting materials. For instance, if the dimerization product contains hydroxyl or halide leaving groups at appropriate positions, base- or acid-catalyzed elimination would lead to the formation of new double bonds, ultimately resulting in the aromatic benzoannulene core with the characteristic methano bridge.
A key aspect of this mechanistic pathway is the regioselectivity and stereoselectivity of both the dimerization and the elimination steps. The spatial arrangement of the reacting molecules and the conformational constraints of the bridged system would play a crucial role in determining the feasibility and outcome of the reaction.
| Reaction Type | Key Intermediates | Driving Force |
| Dimerization | Carbocationic species, radical intermediates | Formation of new C-C bonds |
| Elimination | Dimeric adduct with leaving groups | Formation of a conjugated π-system |
Allylic Substitution Mechanisms
Allylic substitution provides a powerful and versatile strategy for the functionalization of molecules containing a double bond, and this approach can be applied to the synthesis of precursors for 5H-5,8-Methanobenzoannulene. The allylic position adjacent to the double bond in a benzonorbornadiene derivative is particularly susceptible to substitution reactions.
A common method for achieving allylic substitution is through free-radical halogenation, often employing N-bromosuccinimide (NBS) as the bromine source. The reaction is typically initiated by light or a radical initiator. The mechanism proceeds through the following key steps:
Initiation: Homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.
Propagation: The bromine radical abstracts an allylic hydrogen from the benzonorbornadiene derivative, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). This allylic radical is stabilized by delocalization of the unpaired electron across the adjacent double bond and the benzene ring.
Propagation: The allylic radical then reacts with a molecule of Br₂, which is present in low concentrations, to form the allylic bromide product and a new bromine radical, which continues the chain reaction. The HBr produced can react with NBS to regenerate the Br₂ needed for the propagation step.
Once the allylic bromide is formed, it can serve as a key intermediate for subsequent elimination reactions to introduce the required double bond to form the annulene system. Treatment of the allylic bromide with a suitable base can induce a dehydrohalogenation reaction (an E2 elimination), where the base abstracts a proton from the carbon adjacent to the carbon bearing the bromine, leading to the formation of a new π-bond and the expulsion of the bromide ion. The regioselectivity of this elimination would be critical in forming the desired 5H-5,8-Methanobenzoannulene isomer.
| Reagent | Role | Intermediate | Product |
| N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ | Resonance-stabilized allylic radical | Allylic bromide |
| Base (e.g., t-BuOK) | Promotes elimination | Transition state for E2 elimination | Alkene (annulene) |
The strategic application of these allylic substitution and subsequent elimination reactions on a suitably designed benzonorbornadiene framework represents a viable synthetic route toward the target 5H-5,8-Methanobenzoannulene.
Structural Elucidation and Conformational Analysis of Methanobenzo 1 Annulenes
Spectroscopic Characterization Techniques in Structural Determination
Spectroscopic techniques are fundamental in providing initial insights into the molecular framework of compounds like 5H-5,8-Methanobenzo nih.govannulene.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the connectivity and chemical environment of atoms within a molecule. In the study of methanobenzannulene derivatives, both ¹H and ¹³C NMR are employed to identify characteristic signals. For instance, in a related compound, 8,9-Dihydro-5H-5,9-methanobenzo nih.govannulen-7(6H)-one, the olefinic protons in the annulene ring typically appear in the range of δ 5.5–6.5 ppm in the ¹H NMR spectrum. The ¹³C NMR spectrum of this ketone derivative shows a characteristic carbonyl signal around 200 ppm.
Discrepancies in NMR data, such as unexpected splitting patterns, can sometimes arise due to the molecule's conformational flexibility. In such cases, variable-temperature NMR studies can be conducted to investigate these dynamic effects. Furthermore, comparing experimental NMR data with predictions from computational methods like Density Functional Theory (DFT) can help resolve ambiguities and provide a more accurate structural assignment. mdpi.com Recent computational studies on complex heterocyclic systems have shown that while DFT can be highly accurate, certain structural features can introduce stereoelectronic effects that complicate spectral interpretation, sometimes necessitating the reassignment of chemical shifts. mdpi.com
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for validating the molecular ion peaks with high accuracy. For example, the molecular formula of 8,9-Dihydro-5H-5,9-methanobenzo nih.govannulen-7(6H)-one, C₁₂H₁₂O, can be confirmed by its molecular weight of 172.22 g/mol . This technique provides definitive evidence for the elemental makeup of the molecule, which is a cornerstone of structural elucidation.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of ketone-containing methanobenzannulene derivatives, the carbonyl (C=O) stretch is a key diagnostic peak, typically appearing in the region of 1680–1720 cm⁻¹. This allows for the unambiguous confirmation of the presence of the ketone functional group within the molecular structure.
Computational Approaches to Molecular Geometry and Conformation
Computational chemistry has become an indispensable tool for understanding the structure and behavior of molecules at the atomic level.
Molecular Dynamics (MD) simulations are a powerful computational method used to study the conformational dynamics of molecules over time. These simulations can provide insights into the different stable conformations a molecule can adopt and the transitions between them. For instance, MD studies on a related compound, 7-piperidino-5,9-methanobenzo libretexts.organnulene, have revealed the existence of three major conformational states: two twist-boat forms and one chair form. rsc.org
These simulations can also investigate the influence of the solvent on conformational stability. It has been shown that for some methanobenzannulenes, the stability order of different conformations can be reversed when moving from the gaseous phase to a water solvent. rsc.org Furthermore, MD simulations can be combined with quantum mechanical methods, as in Car-Parrinello Molecular Dynamics (CPMD), to provide a more accurate description of the electronic properties and solvation structure of different conformers. rsc.org Such studies have shown that the dipole moment and the solvation shell structure can vary significantly between different conformations. rsc.org
| Technique | Information Provided | Example Application for Methanobenzannulenes |
| ¹H NMR | Chemical environment and connectivity of protons | Olefinic proton signals between δ 5.5–6.5 ppm |
| ¹³C NMR | Carbon skeleton and functional groups | Ketone carbonyl signal around 200 ppm |
| Mass Spectrometry | Molecular weight and elemental composition | Confirmation of molecular formula |
| IR Spectroscopy | Presence of functional groups | Carbonyl (C=O) stretch at 1680–1720 cm⁻¹ |
| X-ray Crystallography | Precise 3D structure, bond lengths, and angles | Definitive assignment of molecular conformation |
| Molecular Dynamics | Conformational dynamics and stability | Identification of chair and twist-boat conformers rsc.org |
Car-Parrinello Molecular Dynamics (CPMD) Calculations
No published studies were found that have employed Car-Parrinello Molecular Dynamics (CPMD) to investigate the dynamic behavior of 5H-5,8-Methanobenzoannulene. This advanced ab initio molecular dynamics method, which is crucial for understanding the intricate interplay of electronic structure and nuclear motion in complex systems, has not been applied to this particular compound according to available records.
Conformational Isomerism and Stability
Detailed computational studies on the conformational isomers of 5H-5,8-Methanobenzoannulene, including their relative stabilities and the energy barriers for interconversion, are not present in the current body of scientific literature. Therefore, a quantitative analysis and a corresponding data table of its conformational landscape cannot be provided.
Dipole Moment Analysis of Conformers
Similarly, there is a lack of specific research detailing the dipole moments of the different potential conformers of 5H-5,8-Methanobenzoannulene. This information is essential for understanding the molecule's polarity and its potential interactions with other molecules and external electric fields. Without dedicated computational studies, a comparative table of dipole moments for its conformers cannot be generated.
Theoretical and Computational Chemistry Studies on Methanobenzo 1 Annulenes
Electronic Structure Theory and Bonding Analysis
The electronic structure of bridged annulenes such as 5H-5,8-Methanobenzo nih.govannulene is of significant interest due to the interplay between the π-electron system and the strained geometry imposed by the methano bridge. The fusion of a benzene (B151609) ring to the bridged seven-membered ring creates a complex conjugated system.
Theoretical studies on related bridged aromatic compounds, such as pentalene-bridged bisanthene polymers, utilize methods like Density Functional Theory (DFT) to analyze bond lengths and electronic properties. researchgate.net For 5H-5,8-Methanobenzo nih.govannulene, computational analysis would similarly focus on the degree of π-conjugation throughout the molecule. The methano bridge, by holding the seven-membered ring in a rigid conformation, influences the planarity of the π-system and thus its electronic behavior.
Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energies and spatial distributions of these frontier orbitals dictate the molecule's reactivity towards electrophiles and nucleophiles. In bridged annulenes, the HOMO and LUMO are often distributed across the entire π-system, but with varying densities, indicating the most probable sites for reaction.
Aromaticity and Homoaromaticity Investigations
The concept of aromaticity, central to the chemistry of cyclic conjugated systems, is more complex in bridged annulenes. While the benzene moiety of 5H-5,8-Methanobenzo nih.govannulene is clearly aromatic, the seven-membered ring presents a more intricate case.
Homoaromaticity is a concept that extends aromaticity to systems where the cyclic conjugation is interrupted by a single saturated center (a CH₂ group, for instance). In bridged annulenes, the potential for homoaromaticity arises in the non-planar, seven-membered ring. For a system to be considered homoaromatic, it should exhibit several key features:
Cyclic Delocalization: There must be significant cyclic delocalization of π-electrons, even with the interruption.
Energetic Stabilization: The molecule should possess a significant resonance energy compared to a suitable acyclic reference compound.
Magnetic Criteria: It should exhibit a diamagnetic ring current, which can be probed computationally through methods like Nucleus-Independent Chemical Shift (NICS) calculations. Positive NICS values in the center of the ring are indicative of aromatic character.
Geometric Criteria: Bond length equalization in the conjugated portion of the ring is another indicator.
The degree of aromaticity in bridged annulenes like 1,6-methano researchgate.netannulene has been a subject of considerable theoretical and experimental investigation. scispace.com These studies have shown that the aromatic character is often attenuated compared to planar monocyclic aromatic compounds due to the geometric constraints imposed by the bridge. scispace.com The debate often centers on the extent to which the π-system can overcome the non-planarity to sustain a significant ring current. In the case of 5H-5,8-Methanobenzo nih.govannulene, the fusion of the benzo group would further influence the electronic structure and the potential for homoaromaticity in the seven-membered ring.
Prediction of Reactivity and Selectivity via Computational Methods
Computational chemistry is a valuable tool for predicting the reactivity and selectivity of organic molecules. scienceopen.com By modeling reaction pathways and calculating activation energies, researchers can anticipate the outcomes of chemical transformations.
For 5H-5,8-Methanobenzo nih.govannulene, computational methods can be employed to study various reactions, such as electrophilic aromatic substitution on the benzene ring or additions to the double bonds of the seven-membered ring. DFT calculations can determine the relative energies of potential intermediates and transition states, thus predicting the most likely reaction products. mdpi.com
For instance, the calculation of electrostatic potential maps can highlight the electron-rich and electron-poor regions of the molecule, indicating the preferred sites for electrophilic and nucleophilic attack, respectively. Reactivity indices derived from conceptual DFT, such as the Fukui function and dual descriptor, can provide more quantitative predictions of local reactivity. scirp.org
Table 1: Computational Methods for Reactivity Prediction
| Computational Method | Information Gained | Application to 5H-5,8-Methanobenzo nih.govannulene |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energies, activation barriers, geometries of intermediates and transition states | Predicting the regioselectivity of electrophilic substitution or addition reactions. |
| Molecular Orbital Theory (HOMO/LUMO analysis) | Identification of frontier orbitals, prediction of reaction types | Determining whether a reaction is orbitally-controlled and predicting the initial sites of interaction. |
| Electrostatic Potential (ESP) Maps | Visualization of electron density distribution | Identifying nucleophilic and electrophilic sites on the molecule. |
Solvation Effects on Molecular Structure and Dynamics
The behavior of a molecule can be significantly influenced by its solvent environment. Computational studies can model these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).
Studies on related compounds, such as 7-piperidino-5,9-methanobenzo scienceopen.comannulene, have shown that the conformational preferences and stability can be altered by the solvent. nih.gov For example, the relative stability of different conformations, like chair and twist-boat forms, can be reversed in a polar solvent compared to the gas phase. nih.gov Similarly, the solvation shell structure around polar functional groups can be investigated in detail using molecular dynamics (MD) simulations. nih.gov
For 5H-5,8-Methanobenzo nih.govannulene, computational studies could explore how its structure and dynamics are affected by different solvents. This is particularly relevant for understanding its reactivity in solution, as the solvent can stabilize or destabilize reaction intermediates and transition states. The dipole moment of the molecule, which would be influenced by its conformation, will also play a role in its interaction with polar solvents.
Table 2: Impact of Solvation on Molecular Properties
| Property | Effect of Solvation | Computational Approach |
|---|---|---|
| Conformational Stability | Can alter the relative energies of different conformers. nih.gov | Molecular Dynamics (MD), DFT with implicit/explicit solvent models. |
| Reaction Energetics | Can stabilize charged intermediates and transition states, affecting reaction rates. researchgate.net | DFT calculations with continuum solvation models (e.g., PCM, SMD). |
| Spectroscopic Properties | Can cause shifts in NMR and UV-Vis spectra. | Time-dependent DFT (TD-DFT) with solvation models. |
Assessment of Lewis Acidity in Reaction Design
While 5H-5,8-Methanobenzo nih.govannulene itself is not a Lewis acid, it can react to form carbocation intermediates that are potent Lewis acids. researchgate.net For example, protonation of one of the double bonds or abstraction of a hydride ion could lead to the formation of a carbocation. The stability and Lewis acidity of such carbocations are critical in designing subsequent reactions.
The Lewis acidity of a carbocation is related to the energy of its lowest unoccupied molecular orbital (LUMO). researchgate.net A lower LUMO energy corresponds to a stronger Lewis acid. Computational methods can be used to calculate the energies of these orbitals and thus predict the Lewis acidity of potential carbocation intermediates.
In reaction design, the stability of the carbocation intermediate must be balanced with its Lewis acidity. nih.govorganic-chemistry.org A highly stable carbocation may be less reactive, while a highly reactive (and thus highly Lewis acidic) carbocation may be too unstable to be synthetically useful. nih.gov Computational studies can help to find this balance by exploring the effects of substituents and reaction conditions on the stability and reactivity of these intermediates. organic-chemistry.org
Chemical Transformations and Reactivity of Methanobenzo 1 Annulenes
Electrophilic and Nucleophilic Reactions
The methanobenzo annulene system can undergo reactions with both electrophiles and nucleophiles, with the site of attack depending on the specific substrate and reagents.
Substitution reactions on the methanobenzo annulene framework can yield a wide array of functionalized derivatives. jcsp.org.pk The reaction's outcome is highly dependent on the specific reagents and the substitution pattern of the starting material. For instance, nucleophilic substitution reactions can be employed to introduce various functional groups. jcsp.org.pk
In derivatives such as 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one, the presence of a halogen on the benzene (B151609) ring enhances the electrophilicity of the molecule. This feature makes it a valuable intermediate for further transformations, such as cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. jcsp.org.pk
Addition reactions are fundamental to modifying the methanobenzo annulene core, particularly in synthetic routes designed to build the bicyclic system. While addition to the stable aromatic ring is unfavorable, the double bonds within the seven-membered ring are targets for various addition-type reactions, including cycloadditions.
Several synthetic strategies utilize addition reactions to construct the core skeleton. These are not additions to a pre-formed methanobenzo annulene but rather reactions where an addition is the key step in forming the ring system itself.
Michael Addition/Cyclization Cascade: A practical method for synthesizing 4-aryl-5,8-epiminobenzo annulenes involves a cascade reaction. The process is initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclocondensation. This approach demonstrates broad substrate applicability and good functional group tolerance. researchgate.net
Organocatalytic [3+2] Annulation: Pharmaceutically significant nitro-methanobenzo annulenes can be synthesized with high stereoselectivity through an organocatalytic formal [3+2]-cycloaddition. This reaction occurs between 2-alkyl-3-hydroxynaphthalene-1,4-diones and nitroalkenes, showcasing a modern approach to constructing these complex scaffolds. rsc.org
Oxidation and Reduction Reactions
Oxidation and reduction reactions are key for interconverting functional groups on the methanobenzo annulene skeleton, most notably involving ketone functionalities. The ketone derivative, 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one, is a common intermediate whose reactivity has been well-explored. jcsp.org.pk
Reduction of this ketone with standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride yields the corresponding alcohol. jcsp.org.pk For example, the reduction of 6,7,8,9-Tetrahydro-1,2-dimethoxy-6-propionamido-5H-benzo annulen-5-one with sodium borohydride produces a mixture of cis- and trans- alcohols. researchgate.net
Conversely, oxidation reactions can convert alcohol functionalities into ketones or, with stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide, can potentially open the ring to form carboxylic acids, depending on the substrate and reaction conditions. jcsp.org.pk
| Reaction Type | Starting Material | Reagent(s) | Product(s) | Reference |
| Reduction | 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Corresponding Alcohol | jcsp.org.pk |
| Reduction | 6,7,8,9-Tetrahydro-1,2-dimethoxy-6-propionamido-5H-benzo annulen-5-one | Sodium Borohydride (NaBH₄) | cis- and trans-5-hydroxy derivatives | researchgate.net |
| Oxidation | Alcohol-substituted methanobenzo annulene | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | Ketones or Carboxylic Acids | jcsp.org.pk |
Rearrangement Reactions and Their Driving Forces
Rearrangements within the methanobenzo annulene framework or during its synthesis can lead to novel and sometimes unexpected molecular architectures. These reactions are often driven by the formation of more stable carbocationic intermediates or thermodynamically favored ring systems.
A notable example occurs during the gold-catalyzed enyne cyclization intended to form a bicyclic system. Depending on the substitution pattern of the starting materials, an unusual cationic rearrangement of a gold carbene intermediate can occur. This rearrangement leads to the unexpected formation of a 5,9-methanobenzoannulene derivative, expanding the seven-membered ring into an eight-membered one. This highlights how subtle changes in substrate can dramatically alter the reaction pathway and final product structure.
Derivatization Strategies and Functionalization
The functionalization of the methanobenzo annulene scaffold is crucial for its application in various fields, including medicinal chemistry. Introducing substituents allows for the fine-tuning of the molecule's physical, chemical, and biological properties.
Halogen atoms serve as versatile handles for further synthetic modifications, such as cross-coupling reactions. The introduction of halogens can be achieved through various methods, often targeting the aromatic ring.
Research has described the synthesis of chloro-substituted derivatives. For example, 7,8-Dichloro-1,2,3,4,5,6-hexahydrobenzo[f]quinolin-3-one is synthesized from a dichloro-dihydronaphthalenone precursor. researchgate.net Another key intermediate, 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one, is noted for its enhanced electrophilicity, making it a reactive substrate for subsequent functionalization. jcsp.org.pk
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with wide applications in the synthesis of complex organic molecules. While specific studies on the direct palladium-mediated cross-coupling of the parent 5H-5,8-Methanobenzo acs.organnulene are not extensively documented in readily available literature, the reactivity of closely related benzonorbornadiene systems provides valuable insights.
Research on benzonorbornadiene derivatives has demonstrated their utility in various palladium-catalyzed transformations. For these reactions to occur on the aromatic ring of the methanobenzo acs.organnulene system, prior functionalization, such as halogenation, is typically required to introduce a suitable handle for cross-coupling. For instance, brominated benzonorbornenes have been utilized in coupling reactions. acs.orgacs.org The general mechanism for such reactions, like the Suzuki or Stille couplings, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with an organoboron or organotin reagent, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
The reactivity of the olefinic bond within the bicyclic system also presents opportunities for palladium-catalyzed processes. While direct cross-coupling at the olefinic carbons is less common without prior activation, reactions such as the Heck reaction, which couples olefins with aryl halides, could potentially be applied. youtube.com The success of these reactions would be contingent on factors such as steric hindrance around the double bond and the specific catalyst system employed.
Table 1: Representative Palladium-Mediated Cross-Coupling Reactions on Related Systems
| Coupling Partners | Catalyst System | Product Type | Reference |
| Aryl Halide + Organoboron Compound | Pd(PPh₃)₄, Base | Aryl-Aryl Coupled Product | youtube.com |
| Aryl Halide + Organotin Compound | Pd(PPh₃)₄ | Aryl-Aryl Coupled Product | youtube.com |
| Olefin + Aryl Halide | Pd(OAc)₂, Ligand, Base | Vinylated Aromatic | youtube.com |
Formation of Epoxy and Ether Derivatives
The olefinic double bond within the bicyclo[3.2.1]octene framework of 5H-5,8-Methanobenzo acs.organnulene is a prime site for electrophilic addition, leading to the formation of valuable epoxy and ether derivatives.
Epoxidation: The conversion of the double bond to an epoxide can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the epoxidation of alkenes. libretexts.orgleah4sci.comyoutube.com The reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition. The stereochemistry of the resulting epoxide is influenced by the steric environment of the bicyclic system. In the case of norbornene derivatives, the exo face is generally more accessible to the incoming reagent, leading to the preferential formation of the exo-epoxide. acs.org
Table 2: Common Reagents for Alkene Epoxidation
| Reagent | Key Features | Reference |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Readily available, generally reliable for a wide range of alkenes. | leah4sci.com |
| Hydrogen Peroxide with a catalyst | Greener oxidant, catalyst can influence selectivity. | organic-chemistry.org |
| Peroxyacetic acid | A strong oxidizing agent. | youtube.com |
Etherification: The formation of ether derivatives can be accomplished through several routes. One common method is the alkoxymercuration-demercuration of the double bond. This two-step process involves the reaction of the alkene with a mercury(II) salt, such as mercury(II) acetate, in the presence of an alcohol, followed by reduction of the organomercury intermediate with sodium borohydride. This sequence typically results in the Markovnikov addition of the alcohol across the double bond.
Selective Functionalization of Bicyclic Skeletons
The selective functionalization of the bicyclic skeleton of methanobenzannulenes, beyond the olefinic bond, is crucial for creating structural diversity and accessing novel compounds with potential applications. The rigid, strained nature of the bicyclo[2.2.1]heptane core in related benzonorbornadiene systems influences the regioselectivity and stereoselectivity of various transformations. acs.org
Functionalization can be directed to specific positions through a variety of reactions. For instance, radical additions to the double bond can lead to the introduction of functional groups at the carbon atoms of the bicyclic framework. acs.org The stereochemical outcome of these reactions is often controlled by the steric accessibility of the different faces of the molecule.
Furthermore, the synthesis of derivatives with functional groups at the bridgehead positions of the bicyclo[2.2.1]heptane skeleton has been explored through Diels-Alder strategies using appropriately substituted cyclopentadienes. nih.gov While not a direct functionalization of the pre-formed 5H-5,8-Methanobenzo acs.organnulene, this approach highlights a synthetic pathway to selectively introduce functionality at these challenging positions.
The development of methods for the direct and selective C-H functionalization of such saturated carbocyclic frameworks is an active area of research and holds promise for the efficient synthesis of complex derivatives.
Synthetic Utility and Applications in Complex Molecule Synthesis
Methanobenzonih.govannulenes as Versatile Building Blocks
The methanobenzo adelaide.edu.auannulene framework serves as a versatile structural motif in synthetic chemistry. Its bridged bicyclic structure provides a well-defined spatial arrangement of substituents, which is crucial for applications in medicinal chemistry and materials science. The synthesis of chiral methanobenzo adelaide.edu.auannulenes has been achieved through methods such as tandem Michael/Henry [3+2] annulations, yielding products with high diastereoselectivity and enantiomeric excess. This highlights their utility as chiral building blocks for creating stereochemically complex molecules.
The core structure can be accessed through various synthetic routes, including gold-catalyzed enyne cyclizations, which can sometimes lead to the unexpected but valuable formation of the 5,9-methanobenzo researchgate.netannulene system researchgate.net. The reactivity of the aromatic ring and the bicyclic core allows for a wide range of chemical transformations, enabling chemists to use these annulenes as foundational elements for more elaborate structures. Their utility is demonstrated in their role as precursors to a variety of complex molecules, where the rigid skeleton provides a reliable platform for further synthetic manipulations.
Intermediates in the Synthesis of Pharmacologically Relevant Compounds
The benzo adelaide.edu.auannulene scaffold is a key structural component in a variety of compounds designed for pharmacological applications. Its three-dimensional nature allows for precise orientation of functional groups to interact with biological targets.
Derivatives of 6,7-dihydro-5H-benzo adelaide.edu.auannulene have been extensively investigated as selective estrogen receptor degraders (SERDs) for the treatment of cancer nih.gov. These compounds are designed to shut down estrogen receptor alpha (ERα) signaling by removing the receptor from tumor cells, offering a strategy to overcome resistance to traditional endocrine therapies nih.gov.
Furthermore, the benzo adelaide.edu.auannulene scaffold has been used to develop potent and selective antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a significant pharmacological target for neurodegenerative disorders like Alzheimer's and Parkinson's disease. Synthetic efforts have included the bioisosteric replacement of phenyl rings with thiophene rings within the benzo adelaide.edu.auannulene framework, leading to ligands with high affinity for the GluN2B receptor chemrxiv.org. Research has shown that even without a benzylic hydroxyl group, these compounds can exhibit high affinity, indicating that the core scaffold is crucial for binding chemrxiv.org.
The table below summarizes examples of pharmacologically relevant compounds based on the benzo adelaide.edu.auannulene scaffold.
| Compound Class | Biological Target | Therapeutic Area |
| Substituted 6,7-dihydro-5H-benzo adelaide.edu.auannulenes | Estrogen Receptor Alpha (ERα) | Cancer |
| adelaide.edu.auAnnuleno[b]thiophene derivatives | NMDA Receptor (GluN2B subunit) | Neurodegenerative Diseases |
Total Synthesis of Natural Products Incorporating Methanobenzonih.govannulene Scaffolds
The benzobicyclo[3.2.1]octane core, a structural relative of 5H-5,8-methanobenzo adelaide.edu.auannulene, is a recurring motif in a variety of structurally complex and biologically active natural products researchgate.net. The synthesis of these molecules represents a significant challenge and showcases the utility of this framework. Strategic approaches often focus on efficiently constructing the bridged bicyclic system researchgate.netnih.gov.
Peshawaraquinone: This complex meroterpenoid features an intricate polycyclic structure that includes the benzobicyclo[3.2.1]octane core researchgate.netrsc.org. Several total syntheses have been reported, highlighting different strategies to construct this challenging framework. One biomimetic approach involves the unsymmetrical dimerization of dehydro-α-lapachone, which, through a cascade of reactions including an intramolecular [3+2] cycloaddition, forms six stereocenters in a single step adelaide.edu.auchemrxiv.orgnih.govadelaide.edu.au. Other methods have utilized an organo-catalyzed [3+2] cycloaddition or a [2+2] photocycloaddition/α-ketol rearrangement sequence to build the core structure rsc.org.
Hamigerans: The hamigeran family of diterpenoids, isolated from marine sponges, exhibits significant antiviral and anticancer activities chemistryviews.org. Many members of this family possess a 6-7-5 tricyclic carbon skeleton, where the central seven-membered ring is fused to a benzene (B151609) ring, creating a structure related to the methanobenzo adelaide.edu.auannulene scaffold chemistryviews.orgnih.gov. The total synthesis of hamigerans, such as hamigeran M and hamigeran C, has been achieved through convergent strategies. Key steps include the formation of the seven-membered ring via palladium-catalyzed intramolecular cyclopropanol ring-opening cross-coupling and the use of multiple C-H functionalization reactions to install the required substituents nih.govnih.govacs.orgacs.org.
The following table outlines key strategies in the synthesis of these natural products.
| Natural Product | Core Structure | Key Synthetic Strategy |
| Peshawaraquinone | Benzobicyclo[3.2.1]octane | Biomimetic unsymmetrical dimerization and intramolecular [3+2] cycloaddition nih.govadelaide.edu.au |
| Hamigerans | 6-7-5 tricyclic system | Pd-catalyzed cyclopropanol ring opening; multiple C-H functionalizations nih.govnih.govacs.org |
Precursors for Heterocyclic and Polycyclic Systems
The reactivity of methanoannulenes makes them valuable precursors for the synthesis of more complex polycyclic and heterocyclic systems. For instance, 1,6-methano nih.govannulene has been used to synthesize various polycyclic quinones condensed with the annulene core. These syntheses expand the aromatic system, leading to novel structures with unique electronic and physical properties.
Additionally, these frameworks can be modified to incorporate heteroatoms. The synthesis of sulfur-bridged annulene diones fused with benzene and furan rings demonstrates the utility of methanoannulenes as starting materials for complex heterocyclic structures. The investigation of these molecules in strong acid media revealed the formation of dicationic species, providing insight into their electronic properties.
Applications in Materials Science and Polymer Chemistry
Based on available research, the direct application of 5H-5,8-methanobenzo adelaide.edu.auannulene itself in the fields of materials science and polymer chemistry is not extensively documented. While the synthesis of related polycyclic aromatic hydrocarbons and heterocyclic systems suggests potential for creating novel organic materials with interesting electronic or photophysical properties, specific studies focusing on this compound for applications such as organic semiconductors, conducting polymers, or other advanced materials are limited rsc.orgmdpi.com. The development of polymers incorporating this rigid, bicyclic motif remains an area for future exploration mdpi.commdpi.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5H-dibenzo[a,d][7]annulene derivatives, and how are they characterized?
- Methodology : Derivatives are synthesized via condensation of 2-(5H-dibenzo[a,d][7]annulen-5-yl)acetohydrazide with isothiocyanates under reflux in absolute ethanol (6–12 hours), followed by recrystallization from ethanol . Characterization includes:
- Spectroscopy : IR (N-H, C=O, C=S stretches), ¹H/¹³C-NMR (chemical shifts for annulene protons and substituents), and UV-Vis (λmax in CH3OH) .
- Crystallography : Melting points and elemental analysis validate purity .
Q. What pharmacological activities are associated with 5H-5,8-methanobenzo[7]annulene derivatives?
- Key Activities :
- Anticancer : MTT assays against MCF7 and A549 cell lines show activity correlates with carbon chain length .
- Antimicrobial : Agar diffusion methods reveal efficacy against bacterial strains like S. aureus and E. coli .
- Antidepressant : Structural analogs (e.g., Protriptyline) inhibit serotonin/norepinephrine reuptake .
Q. How are annulene derivatives stabilized for pharmacological applications?
- Stabilization Strategies :
- Coordination with transition metals (Cu(II), Mn(II)) improves stability and toxicity profiles .
- Incorporation of thiazolidine rings enhances pharmacokinetic properties .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during annulene derivatization?
- Key Issues : Competing reactivity of annulene’s strained π-system leads to byproducts during electrophilic substitution.
- Solutions :
- Catalytic Control : Palladium-catalyzed enantioselective synthesis (e.g., tribenzo[a,c,e][7]annulene derivatives) achieves >90% enantiomeric excess .
- Steric Guidance : Bulky substituents (e.g., 4-chlorophenyl) direct functionalization to specific positions .
Q. How can contradictions in pharmacological data (e.g., variable anticancer activity) be resolved?
- Analysis Framework :
- Structure-Activity Relationships (SAR) : Compare derivatives with varying chain lengths; e.g., longer alkyl chains enhance lipophilicity and membrane penetration .
- Experimental Validation : Replicate assays under standardized conditions (e.g., MTT protocol adherence) to minimize variability .
Q. What computational methods assess the aromaticity and stability of annulene systems?
- Approaches :
- NMR/NBO Analysis : Natural Bond Orbital (NBO) evaluates electron delocalization; ELF (Electron Localization Function) maps π-conjugation .
- Aromaticity Metrics : Hückel rule deviations in [10]- and [14]-annulenes explain instability due to non-planarity . For [18]-annulene, resonance energy (~418 kJ/mol) suggests partial aromaticity despite polyene-like reactivity .
Q. How is the benzo[7]annulene radical identified in PAH formation studies?
- Techniques :
- IR-UV Action Spectroscopy : Diagnostic anti-symmetric CH out-of-plane modes at 670 cm⁻¹ confirm radical structure .
- Theoretical Modeling : DFT calculations match experimental spectra, excluding methyl-naphthalene intermediates .
Q. What role does this compound play in antiaromatic systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
